Dysprosium(III) oxide

Description

Overview of Rare Earth Oxide Materials in Advanced Scientific Inquiry

Rare earth oxides (REOs) are a group of seventeen chemically similar elements, including the lanthanide series, scandium, and yttrium. wikipedia.org These elements are not as "rare" as their name suggests, but their extraction and separation into pure forms can be complex and costly. wikipedia.org In scientific research, REOs are prized for their unique electronic, magnetic, and optical properties, which stem from their electron configurations. researchgate.net

These properties make them indispensable in a wide array of advanced applications. researchgate.net For instance, they are crucial components in catalysts, ceramics, glass, permanent magnets, and luminescent materials. researchgate.net The development of high-entropy oxides, including those containing rare earths, is a rapidly emerging field, promising multifunctional materials with enhanced durability, efficiency, and sustainability for next-generation technologies like solid oxide fuel cells. mdpi.com The ability to fine-tune the properties of these materials by combining different rare earth elements opens up vast possibilities for innovation in materials science. mdpi.com

Academic Significance of Dysprosium(III) Oxide within Diverse Research Fields

This compound stands out among rare earth oxides due to its exceptional thermal stability, high dielectric constant, and a wide band gap. sigmaaldrich.com These characteristics make it a subject of intense academic and industrial research for a multitude of applications.

In the realm of nuclear energy , its high thermal neutron absorption cross-section makes it a vital component in control rods for nuclear reactors. wikipedia.orgaemree.comrsc.org Dysprosium oxide-nickel cermets (a composite of ceramic and metal) are used to regulate fission processes, ensuring the safe and efficient operation of nuclear facilities. rsc.orgebsco.com Unlike other materials, it does not swell or contract under prolonged neutron bombardment. rsc.org

The electronics and data storage industries also heavily rely on dysprosium and its compounds. Its high magnetic susceptibility is crucial for data storage applications, such as in hard disks. wikipedia.org Furthermore, dysprosium oxide is investigated for its potential in magneto-optical recording materials. stanfordmaterials.com

In optics and photonics , Dy2O3 is used in the manufacturing of specialized glass, lasers, and phosphors. wikipedia.orgtreibacher.com It is a key ingredient in high-intensity metal-halide lamps, contributing to a bright, white light spectrum. wikipedia.orgtreibacher.com Dysprosium-doped crystals are essential for creating high-powered laser systems used in industrial and medical applications. aemree.com

The field of advanced ceramics utilizes dysprosium oxide for its ability to withstand extreme temperatures, making it suitable for high-temperature applications where conventional materials would fail. aemree.com It is also explored as an additive to enhance the properties of other ceramic materials. stanfordmaterials.com A novel CaO-based material supported with Dy2O3 has shown excellent performance for thermochemical energy storage in solar power plants due to its high sintering resistance. frontiersin.org

Recent research has also ventured into the nanoscale applications of dysprosium oxide. Dysprosium oxide nanoparticles are being synthesized and studied for their potential in various fields, including as reinforcing agents for other materials and as catalysts. wikipedia.orgscientific.net Hydrothermal synthesis methods are being optimized to produce uniform, spherical nanoparticles for potential biomedical applications. scientific.net

Historical Context of this compound Isolation and Early Studies

The story of dysprosium and its oxide is one of perseverance. In 1886, the French chemist Paul-Émile Lecoq de Boisbaudran was the first to identify dysprosium. wikipedia.orgwikiwand.com He achieved this by separating its oxide from holmium oxide, which itself had been discovered in erbium ores just a few years earlier. wikipedia.orgstanfordmaterials.com

The process of isolating dysprosium was painstaking. De Boisbaudran dissolved the oxide in acid and then used ammonia (B1221849) to precipitate the hydroxide (B78521). wikipedia.orgwikiwand.com It reportedly took him over 30 attempts to finally isolate the element from its oxide. wikipedia.orgwikiwand.com He aptly named the new element "dysprosium," derived from the Greek word dysprositos, meaning "hard to get." wikipedia.orgstanfordmaterials.comwikiwand.com

However, it wasn't until the early 1950s that a relatively pure form of dysprosium metal was obtained. This was made possible by the development of ion-exchange techniques by Frank Spedding at Iowa State University. wikipedia.orgrsc.org This breakthrough paved the way for a deeper understanding of dysprosium's properties and the subsequent development of its numerous applications.

Properties of this compound

| Property | Value | Source |

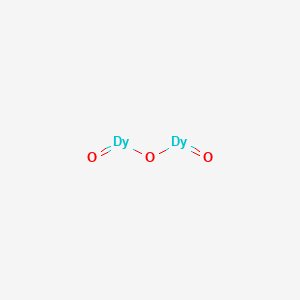

| Chemical Formula | Dy₂O₃ | aez.com.trnih.gov |

| Molar Mass | 373.00 g/mol | aez.com.trnih.gov |

| Appearance | Pastel yellowish-greenish, slightly hygroscopic powder | wikipedia.org |

| Density | 7.81 g/cm³ | aez.com.tr |

| Melting Point | 2,340 °C (4,244 °F) | aez.com.tr |

| Solubility in Water | Insoluble | aez.com.tr |

| Crystal Structure | Cubic below ~1870°C; Monoclinic and/or Hexagonal above | stanfordmaterials.com |

Synthesis of this compound

This compound can be synthesized through various methods, each offering different advantages in terms of particle size, uniformity, and purity.

One common method is the direct combustion of dysprosium metal in air: 4 Dy + 3 O₂ → 2 Dy₂O₃ wikipedia.org

Another approach involves the thermal decomposition of dysprosium salts, such as dysprosium hydroxide or dysprosium nitrate (B79036). wikipedia.org For instance, dysprosium hydroxide decomposes at elevated temperatures to form DyO(OH), which then further decomposes to this compound. wikipedia.org

More advanced synthesis techniques focus on producing nanoparticles with specific characteristics. These methods include:

Homogeneous Precipitation: This technique involves aging a solution of a dysprosium salt (like DyCl₃) in the presence of a reagent like urea (B33335) at an elevated temperature to produce uniform, spherical, and amorphous particles that can be converted to the oxide upon heating. researchgate.net

Hydrothermal Synthesis: This method uses high-temperature and high-pressure conditions to synthesize nanoparticles. scientific.netgoogle.com By using templates like polyethylene (B3416737) glycol (PEG), researchers can control the shape and prevent agglomeration of the nanoparticles, which is particularly important for biomedical applications. scientific.net

Calcination of Metal-Organic Frameworks (MOFs): Dysprosium-based MOFs can be used as precursors. By heating the MOF in air at high temperatures (e.g., 650 °C), the organic linkers are removed, leaving behind well-defined nano- to micro-scale particles of this compound. nanochemres.orgnanochemres.org

Applications of this compound in Research

Catalysis

This compound is increasingly being investigated for its catalytic properties. Rare earth oxides, in general, can enhance the performance of various catalytic systems. stanfordmaterials.com Dy₂O₃ can be used as a catalyst itself or as a support for other catalytically active materials. stanfordmaterials.com Its unique electronic properties make it a valuable material in accelerating chemical reactions in processes like the production of fine chemicals and polymers. aemree.com Research has shown that Dy₂O₃ nanoparticles can act as effective catalysts due to their high surface area. wikipedia.org Furthermore, nanocomposites of Dy₂O₃ with materials like titanium dioxide (TiO₂) are being explored for enhanced photocatalytic and electrocatalytic applications, such as in water splitting for hydrogen production and in the oxygen reduction reaction in alkaline electrolytes. acs.org

Ceramic Materials

The high melting point and thermal stability of this compound make it an excellent material for high-temperature ceramic applications. aemree.comedge-techind.com It is used as a reinforcing agent to improve the properties of other ceramic materials. stanfordmaterials.com For instance, dysprosium titanate, derived from dysprosium oxide, is a potential material for control rods in pressurized water reactors due to its high melting point and resistance to forming radioactive substances. stanfordmaterials.com Additionally, Dy₂O₃-based ceramics are being developed for magneto-optical applications, such as Faraday rotators, which are essential components in optical isolators and sensors. optica.org

Nuclear Applications

As previously mentioned, the most significant nuclear application of this compound is in control rods for nuclear reactors. rsc.orgebsco.comtreibacher.com Its high capacity to absorb thermal neutrons without undergoing significant changes in its physical dimensions makes it a reliable material for controlling the rate of fission reactions. rsc.org Dysprosium oxide is often combined with nickel to form cermets for this purpose. rsc.orgebsco.com This application is critical for the safety and efficiency of nuclear power generation. aemree.com

Structure

2D Structure

Properties

IUPAC Name |

oxo(oxodysprosiooxy)dysprosium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFUUYNQFMIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Dy]O[Dy]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Dysprosium Iii Oxide Systems

Solution-Based and Wet Chemical Synthesis Approaches

Solution-based methods are widely utilized for the synthesis of Dysprosium(III) oxide powders and nanoparticles due to their versatility and ability to yield materials with high purity and homogeneity. These techniques involve the precipitation or decomposition of dysprosium-containing precursors in a liquid medium.

Combustion synthesis is a rapid and energy-efficient method for producing fine, crystalline this compound nanoparticles. unsri.ac.id This process involves an exothermic reaction between a dysprosium salt (typically a nitrate) acting as an oxidizer and an organic fuel, such as urea (B33335) or glycine (B1666218). samaterials.comsigmaaldrich.com The reaction is initiated by heating the aqueous precursor solution, leading to a self-sustaining combustion process that yields a voluminous, fluffy powder. wikipedia.orguu.nl

One of the key advantages of this method is the ability to produce nanoparticles without the need for subsequent high-temperature calcination, although post-synthesis heat treatment can be used to further control the crystallite size. sigmaaldrich.comuu.nl For instance, Dy₂O₃ nanoparticles synthesized via a combustion method without calcination can exhibit a cubic structure with crystallite sizes around 24 nm. sigmaaldrich.com Applying calcination at temperatures ranging from 450°C to 650°C can increase the average crystallite size from approximately 28 nm to 41 nm. uu.nl

Table 1: Effect of Calcination Temperature on Dy₂O₃ Crystallite Size in Combustion Synthesis

| Calcination Temperature (°C) | Average Crystallite Size (nm) |

|---|---|

| No Calcination | 24 |

| 450 | 28 |

| 550 | 35 |

This table presents data on the influence of post-synthesis calcination temperature on the average crystallite size of this compound nanoparticles prepared by combustion synthesis.

The choice of fuel and the fuel-to-oxidizer molar ratio are critical parameters that influence the characteristics of the final product, such as crystallite size and surface morphology. researchgate.net For example, using glycine as a fuel with a specific cation-to-glycine molar ratio has been shown to produce very fine Dy₂O₃ powder. sigmaaldrich.com

Homogeneous precipitation is a technique renowned for producing highly uniform, spherical, and monodispersed nanoparticles. google.comcapes.gov.br This method involves the slow and controlled generation of a precipitating agent throughout the solution, which avoids localized high concentrations and promotes uniform particle growth. wikipedia.org Urea is a commonly used precipitating agent in this process for the synthesis of this compound. capes.gov.brresearchgate.net

In a typical procedure, an acidic solution containing a dysprosium salt, such as Dysprosium(III) chloride (DyCl₃), is heated in the presence of urea. capes.gov.br The thermal decomposition of urea gradually releases hydroxide (B78521) ions, leading to the slow and uniform precipitation of a dysprosium precursor, typically a hydroxide or carbonate. google.comcapes.gov.br This precursor is amorphous and consists of spherical particles. capes.gov.brresearchgate.net Subsequent calcination of this precursor at elevated temperatures, for example above 650°C, converts it into crystalline this compound while retaining the spherical morphology of the precursor particles. researchgate.netsc.edu

Several experimental parameters have a significant impact on the final particle size and distribution. wikipedia.orggoogle.com The concentration of the dysprosium cation ([Dy³⁺]) has been found to have a strong influence, while the concentration of urea and the aging time have a weaker effect. google.comresearchgate.netmdpi.com The presence of certain ions, like chloride (Cl⁻), can also affect the growth and agglomeration of the particles. google.commdpi.com An aggregation mechanism is often proposed to explain the particle growth in this method. mdpi.comsigmaaldrich.com

Table 2: Influence of Synthesis Parameters on Dy₂O₃ Nanoparticle Size in Homogeneous Precipitation

| Parameter Varied | Observation |

|---|---|

| Dysprosium Cation Concentration | Strong dependence of particle size and distribution |

| Urea Concentration | Weak dependence of particle size |

| Aging Time | Weak dependence of particle size |

This table summarizes the qualitative effects of different synthesis parameters on the characteristics of this compound nanoparticles produced by the homogeneous precipitation method.

Hydrothermal synthesis is a versatile method for producing a variety of crystalline nanostructures, including nanorods and nanotubes, under elevated temperature and pressure conditions in an aqueous solution. This technique allows for precise control over the morphology and crystal structure of the final product by adjusting parameters such as temperature, reaction time, and the use of structure-directing agents.

For this compound, hydrothermal methods can be used to first synthesize Dysprosium(III) hydroxide (Dy(OH)₃) nanostructures, which can then be converted to Dy₂O₃ through thermal treatment while preserving the original morphology. For example, Dy(OH)₃ nanotubes with high aspect ratios have been synthesized using this method in the presence of poly(ethylene glycol) (PEG), which acts as a nonionic surfactant and plays a crucial role in the formation of the tubular morphology. Subsequent calcination of these Dy(OH)₃ nanotubes at 450°C for 6 hours results in the formation of single-crystal Dy₂O₃ nanotubes.

The synthesis temperature is a critical factor in determining the final product. For instance, using commercial bulk Dy₂O₃ as a starting material, hydrothermal treatment at 130°C can yield dysprosium hydroxide nanorods, while a higher temperature of 210°C can directly produce dysprosium oxide nanorods. The optimization of hydrothermal synthesis parameters, such as the precursor mass ratio, temperature, and time, can be systematically investigated using methodologies like the Response Surface Methodology–Box-Behnken design to achieve the highest yield of nanoparticles with desired characteristics.

Wet impregnation is a widely used technique in catalysis for dispersing an active component onto a porous support material. researchgate.net This method can be adapted for the doping of metal oxides with this compound. The process generally involves dissolving a soluble dysprosium salt, such as Dysprosium(III) nitrate (B79036), in a solvent to create a precursor solution. sigmaaldrich.com A porous metal oxide support is then immersed in this solution.

The volume of the precursor solution can be equal to the pore volume of the support (incipient wetness or dry impregnation) or in excess (wet impregnation). sigmaaldrich.com During impregnation, the dysprosium precursor is adsorbed onto the surface and within the pores of the support material. Following the impregnation step, the solvent is removed by drying, and the material is subsequently calcined at a high temperature. sigmaaldrich.com The calcination step decomposes the dysprosium salt and forms finely dispersed this compound particles on the surface of the host metal oxide.

The concentration of the precursor solution is a key parameter that can be adjusted to control the loading of the dysprosium dopant on the support. sigmaaldrich.com This method is valued for its simplicity and scalability, making it a practical approach for the preparation of Dy₂O₃-doped functional materials. researchgate.net

Vapor-Phase and Film Deposition Techniques

Vapor-phase techniques are essential for applications requiring thin, uniform films of this compound, particularly in the electronics and optics industries. samaterials.com These methods involve the deposition of the material from the gas phase onto a substrate.

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. The ALD process is based on sequential, self-limiting surface reactions between gaseous precursors and the substrate.

For the deposition of this compound, a common precursor combination is a dysprosium-containing metalorganic compound, such as Dy(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato), and an oxygen source like ozone (O₃). The ALD cycle for Dy₂O₃ typically consists of four steps:

A pulse of the Dy(thd)₃ precursor is introduced into the reactor, which chemisorbs onto the substrate surface.

The reactor is purged with an inert gas to remove any unreacted precursor and gaseous byproducts.

A pulse of the oxygen precursor (e.g., O₃) is introduced, which reacts with the adsorbed dysprosium precursor layer to form a monolayer of this compound.

The reactor is purged again with an inert gas to remove any remaining reactants and byproducts.

This cycle is repeated to grow the film to the desired thickness. The self-limiting nature of the surface reactions ensures that each cycle ideally deposits a single atomic layer, leading to excellent film conformity even on complex, three-dimensional structures. The growth process parameters, such as temperature, precursor pulse times, and purge times, are carefully controlled to achieve the desired film properties. ALD-grown Dy₂O₃ films have been successfully deposited on various substrates, including silicon, for potential applications in high-κ dielectrics and magnetic devices.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Dy₂O₃ |

| Dysprosium(III) chloride | DyCl₃ |

| Dysprosium(III) hydroxide | Dy(OH)₃ |

| Dysprosium(III) nitrate | Dy(NO₃)₃ |

| Glycine | C₂H₅NO₂ |

| Ozone | O₃ |

| Poly(ethylene glycol) | C₂ₙH₄ₙ₊₂Oₙ₊₁ |

| Silicon | Si |

| Urea | CH₄N₂O |

Thermal Evaporation and Reactive Evaporation for this compound Film Formation

Thermal evaporation is a physical vapor deposition (PVD) technique used to create thin films. The process involves heating a solid source material, in this case, this compound (Dy₂O₃), within a vacuum chamber until it vaporizes. rdmathis.comvaccoat.com The vaporized material then travels and condenses on a substrate, forming a thin film. rdmathis.com This method is valued for its simplicity and ability to produce high-purity films with controlled thickness. rdmathis.com The process must be conducted in a high-vacuum environment to prevent the evaporated molecules from colliding with gas molecules, which could negatively impact the quality of the film. vaccoat.com

This compound is a suitable material for thermal evaporation due to its stability and high melting point of 2,408 °C. samaterials.comwikipedia.org It is available in various forms, such as granules and powders, with purities ranging from 99.9% to 99.999%. samaterials.com These high-purity materials are crucial for ensuring the quality of the deposited films, which have applications in magneto-optical devices, specialty coatings, and data storage. samaterials.comsputtertargets.net

Reactive evaporation is a variation of this process where a reactive gas is introduced into the vacuum chamber during the deposition. While not extensively detailed for Dy₂O₃ in the provided context, this technique is generally used to synthesize oxide films by evaporating the pure metal (in this case, Dysprosium) in the presence of oxygen. This allows for the formation of the oxide film directly on the substrate.

Table 1: Properties of this compound for Evaporation

| Property | Value |

| Chemical Formula | Dy₂O₃ |

| Purity | 99.9% - 99.999% |

| Melting Point | 2,408 °C |

| Density | 7.81 g/cm³ |

This table summarizes key properties of this compound relevant to its use in thermal evaporation processes.

Magnetron Sputtering Techniques for this compound and Doped Thin Films

Magnetron sputtering is another versatile PVD technique for depositing high-quality thin films. korvustech.com It involves bombarding a target material (a cathode) with high-energy ions from a plasma, causing atoms from the target to be ejected or "sputtered" onto a substrate. korvustech.comazom.com The use of a magnetic field traps electrons near the target, enhancing the ionization efficiency of the plasma and allowing for higher deposition rates at lower pressures. korvustech.com

Both direct current (DC) and radio frequency (RF) magnetron sputtering are used for this compound films. DC magnetron sputtering was successfully used to deposit pure Dy₂O₃ and copper-doped Dy₂O₃ (Cu/Dy₂O₃) thin films. karazin.ua In one study, films with thicknesses of 117.14 nm (pure) and 258.30 nm (doped) were produced, exhibiting a hexagonal close-packed structure. karazin.ua RF magnetron sputtering is particularly useful for depositing insulating materials like oxides. azom.com For instance, tungsten-doped indium oxide thin films have been synthesized using RF magnetron co-sputtering from a ceramic indium oxide target and a metallic tungsten target.

Reactive magnetron sputtering is also employed, where a reactive gas like oxygen is introduced with the sputtering gas (typically argon). mdpi.com This allows for the deposition of oxide films from a metallic dysprosium target. This technique provides excellent control over the film's stoichiometry.

Table 2: Research Findings on Sputtered this compound Films

| Film Type | Sputtering Technique | Key Findings |

| Pure Dy₂O₃ | DC Magnetron Sputtering | Resulted in uniform, fine granular particles with a hexagonal close-packed structure. karazin.ua |

| Cu-doped Dy₂O₃ | DC Magnetron Sputtering | The hexagonal structure was retained with a slight peak shift. The energy band gap was reduced from 3.9 eV to 3.8 eV. karazin.ua |

| Dy₂O₃-doped TiO₂ | Atomic Layer Deposition (related PVD method) | Films were crystalline as-deposited. Revealed ferromagnetic-like behavior. aip.org |

This table presents detailed findings from research on this compound thin films produced by magnetron sputtering and a related technique.

Precursor-Based Synthesis and Transformation Pathways

Precursor-based methods offer a bottom-up approach to synthesizing this compound, enabling fine control over the final product's particle size, morphology, and purity. These pathways involve the synthesis of an intermediate compound (the precursor) which is then transformed into the desired oxide, typically through thermal decomposition.

Conversion of Dysprosium Carbonate Precursors to this compound

Dysprosium carbonate is a common and effective precursor for the synthesis of this compound. researchgate.netacs.org The synthesis process generally involves two steps: the precipitation of a dysprosium carbonate precursor, followed by its thermal decomposition (calcination) to yield dysprosium oxide. researchgate.net

Amorphous dysprosium carbonate (ADC), with the formula Dy₂(CO₃)₃·4H₂O, can be synthesized in solution at ambient temperature. wordpress.comresearchgate.net This precursor consists of highly hydrated spherical nanoparticles (10–20 nm in diameter) that are stable under dry conditions up to 550 °C. wordpress.comresearchgate.net Upon heating, the ADC loses its structural water at approximately 100 °C and decomposes to Dy₂O₃ at around 600 °C. wordpress.com The total weight loss associated with this transformation is about 35%. wordpress.com

The characteristics of the final oxide particles, such as size, can be influenced by the initial precipitation conditions of the carbonate precursor. researchgate.net For example, dysprosium carbonate nanoparticles can be prepared via a direct precipitation method using Dy(NO₃)₃ and Na₂CO₃. researchgate.net Subsequent thermal decomposition of these nanoparticles yields Dy₂O₃ nanoparticles. researchgate.netsigmaaldrich.com Studies have shown that the resulting Dy₂O₃ possesses a cubic crystal structure with grain sizes in the nanometer range. researchgate.net

Table 3: Thermal Decomposition of Dysprosium Carbonate Precursors

| Precursor | Decomposition Temperature | Final Product | Key Observation |

| Amorphous Dysprosium Carbonate (ADC) | ~600 °C | Dy₂O₃ | The precursor is stable up to ~550 °C. wordpress.com |

| Dy₂(CO₃)₃ nanoparticles | - | Dy₂O₃ nanoparticles | A one-step thermal decomposition method is effective for the conversion. researchgate.net |

| Dy₂(CO₃)₃·1.7H₂O nanoparticles | - | Dy₂O₃ nanoparticles | Resulted in oxide nanoparticles with an average size of about 17 nm. sigmaaldrich.com |

This table outlines the transformation of various dysprosium carbonate precursors into this compound through thermal treatment.

Utilization of Dysprosium-Organic Frameworks (Dy-MOFs) as Controlled Precursors for this compound Particles

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Dysprosium-based MOFs (Dy-MOFs) have emerged as highly effective precursors for synthesizing this compound with well-defined morphologies.

The process involves first synthesizing the Dy-MOF, often through a hydrothermal reaction. This framework can then be used as a template or sacrificial precursor. By heating the Dy-MOF in air at elevated temperatures, the organic linkers are burned off, and the dysprosium ions are oxidized, resulting in the formation of Dy₂O₃ particles. A key advantage of this method is that the morphology of the resulting oxide particles can be inherited from the parent MOF crystals. For instance, heating crystals of a specific Dy-MOF at 650 °C in air leads to the formation of Dy₂O₃ particles with a uniform morphology. This templating effect allows for precise control over the shape and size of the final oxide product.

Table 4: Synthesis of Dy₂O₃ from Dy-MOF Precursors

| Dy-MOF Precursor | Synthesis Method | Conversion Temperature | Resulting Dy₂O₃ Morphology |

| Rod-like Dy-MOF | Hydrothermal reaction | 650 °C in air | Uniform particles |

| (Hdmbpy)[Dy(H₂dobdc)₂(H₂O)]·3H₂O | Hydrothermal reaction | - | Stable 3D framework nih.gov |

This table details the use of Dysprosium-Organic Frameworks as precursors for the controlled synthesis of this compound particles.

Nanostructure Fabrication Strategies and Morphological Control

The fabrication of nanostructured this compound is crucial for enhancing its properties and enabling its use in advanced applications. Morphological control at the nanoscale is achieved through various strategies, including the use of templates to direct the growth and assembly of nanoparticles.

Template-Assisted Synthesis of this compound Nanoparticles (e.g., Polyethyleneglycol Templates)

Template-assisted synthesis is a powerful strategy for controlling the size, shape, and distribution of nanoparticles. In this method, a templating agent is used to guide the formation of the desired nanostructure. Polyethylene (B3416737) glycol (PEG) has been effectively employed as a template for the synthesis of Dy₂O₃ nanoparticles. scientific.net

In a typical hydrothermal synthesis, PEG is used to produce monodisperse Dy₂O₃ nanoparticles and to prevent their agglomeration. scientific.net The PEG template influences the properties of the particles, helping to create uniform shapes. scientific.net Research has shown that by reacting a dysprosium precursor with PEG under specific hydrothermal conditions (e.g., 200°C for 7 hours), it is possible to obtain spherical and nanowire-shaped Dy₂O₃ nanoparticles with an average diameter as small as 10.1 nm. scientific.net The resulting nanoparticles exhibit the typical cubic structure of Dy₂O₃. scientific.net

The use of organic polymers with nano-sized pores as templates is another approach. A dysprosium salt solution is introduced into the pores of the polymer, which is then heated until the polymer is calcined, leaving behind Dy₂O₃ nanoparticles whose size is dictated by the initial pore size. google.com This method can produce nanoparticles with sizes ranging from 20 nm to 40 nm. google.com

Table 5: Template-Assisted Synthesis of Dy₂O₃ Nanoparticles

| Template | Synthesis Method | Key Parameters | Resulting Nanostructure |

| Polyethylene glycol (PEG6000) | Hydrothermal | 15 g PEG, 0.45 g Dy₂O₃, 200°C, 7h | Spherical and nanowire shapes, avg. diameter 10.1 nm. scientific.net |

| Organic Polymer with Nano-pores | Soaking and Calcination | Pore size: 1 nm to 9 nm | Nanoparticles with a size of 20 nm to 40 nm. google.com |

This table summarizes findings on the use of templates to control the morphology and size of this compound nanoparticles.

Engineering this compound Nanoparticle and Nanorod Morphologies

The morphology of this compound (Dy₂O₃) nanomaterials plays a pivotal role in determining their physical and chemical properties, thereby influencing their efficacy in various technological applications. The ability to engineer specific morphologies, such as nanoparticles and nanorods, is contingent upon the precise control of synthesis parameters. Advanced synthesis methodologies, including hydrothermal, combustion, and co-precipitation techniques, offer versatile platforms for tailoring the size, shape, and dimensionality of Dy₂O₃ nanostructures.

A key factor in achieving desired morphologies is the meticulous selection of precursors, solvents, and structure-directing agents, in conjunction with the fine-tuning of reaction conditions like temperature, pressure, and time. For instance, the hydrothermal method has been successfully employed to synthesize both Dy₂O₃ nanoparticles and nanorods by adjusting reaction parameters. researchgate.net Similarly, the combustion method allows for the production of fine Dy₂O₃ nanopowders, with the final particle size being influenced by the fuel and the subsequent calcination temperature. researchgate.net The co-precipitation technique also offers a pathway to various nanostructures, where factors such as pH and the concentration of reactants are critical in dictating the final morphology. tandfonline.comijnnonline.net

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles with controlled size and uniform shape is a significant area of research. Various methods have been developed to produce these nanoparticles, each with its own set of parameters that can be manipulated to achieve the desired characteristics.

One common approach is the hydrothermal method , where the reaction is carried out in an aqueous solution under high temperature and pressure. In a notable study, Dy₂O₃ nanoparticles with spherical and nanowire shapes were synthesized using a hydrothermal method with polyethylene glycol (PEG) as a template. scientific.net The use of PEG helps in creating uniform shapes and preventing the agglomeration of nanoparticles. scientific.net The optimal conditions for this synthesis were found to be a reaction temperature of 200°C for 7 hours, which resulted in nanoparticles with an average diameter of 10.1 nm. scientific.netscientific.net

Another widely used technique is the combustion method . This method involves a self-sustaining reaction between a metal salt (oxidizer) and an organic fuel. For the synthesis of Dy₂O₃ nanoparticles, dysprosium nitrate is often used as the precursor and glycine as the fuel. researchgate.net An innovative aspect of this approach is the ability to prepare Dy₂O₃ nanoparticles without the need for a subsequent calcination step. researchgate.net However, to study the effect of annealing on the structure, different calcination temperatures (450, 550, and 650 °C) can be applied. researchgate.net Transmission Electron Microscopy (TEM) analysis has shown that the average particle size can range from 28 to 41 nm depending on the calcination temperature. researchgate.net

The co-precipitation method is another facile route for synthesizing Dy₂O₃ nanoparticles. This technique involves the precipitation of a solid from a solution containing the desired cations. The morphology and size of the resulting nanoparticles are highly dependent on factors such as the pH of the solution and the concentration of the reactants. ijnnonline.net For instance, dysprosium-doped zinc oxide nanoparticles with a flower-like morphology have been synthesized using a co-precipitation approach. tandfonline.com

A sonochemical method has also been reported for the synthesis of dysprosium carbonate nanoparticles, which can then be converted to dysprosium oxide nanoparticles through calcination. researchgate.net This method utilizes ultrasonic irradiation to induce the chemical reaction and has been shown to produce Dy₂O₃ nanoparticles with an average size of about 12 nm. researchgate.net The morphology and particle size of the final product can be influenced by parameters such as the presence of a surfactant, the calcination temperature, and the duration of sonication. researchgate.net

| Synthesis Method | Precursor(s) | Key Parameters | Resulting Morphology | Average Size | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Dy₂O₃, Polyethylene glycol (PEG) | Temperature: 200°C, Time: 7 h | Spherical and Nanowires | 10.1 nm | scientific.netscientific.net |

| Combustion | Dysprosium Nitrate, Glycine | Calcination Temperature: 450-650°C | Nanoparticles | 28-41 nm | researchgate.net |

| Sonochemical-Calcination | Dy(CH₃COO)₃·6H₂O, Sodium hydroxide | Calcination of Dy₂(CO₃)₃·xH₂O precursor | Nanoparticles | ~12 nm | researchgate.net |

| Homogeneous Precipitation | DyCl₃, Urea | Aging at elevated temperature | Spherical, uniform | Not specified | researchgate.net |

Synthesis of this compound Nanorods

The fabrication of one-dimensional nanostructures like nanorods has garnered significant interest due to their anisotropic properties. The synthesis of this compound nanorods can be achieved by carefully controlling the reaction conditions in various synthesis routes.

The hydrothermal method has proven to be an effective technique for the selective synthesis of Dy₂O₃ nanorods. By adjusting the hydrothermal temperature, it is possible to produce either dysprosium hydroxide or dysprosium oxide nanorods directly from commercial bulk Dy₂O₃ crystals. researchgate.net For instance, dysprosium hydroxide nanorods can be synthesized at 130°C, while dysprosium oxide nanorods are formed at a higher temperature of 210°C. researchgate.net In a different approach, Dy(OH)₃ nanotubes, which can be subsequently converted to Dy₂O₃ nanotubes while preserving the morphology, were synthesized via a hydrothermal method in the presence of polyethylene glycol (PEG). nih.gov The thermal treatment of the Dy(OH)₃ nanotube precursors at 450°C for 6 hours leads to the formation of Dy₂O₃ nanotubes. nih.gov

In some instances, the morphology of the final Dy₂O₃ nanostructure is determined by the precursor's morphology. For example, dysprosium hydroxide [Dy(OH)₃] nanorods can be synthesized and subsequently used as a template to produce Dy₂O₃ nanorods through a calcination process. This approach allows for the preservation of the rod-like shape.

| Synthesis Method | Precursor(s) | Key Parameters | Resulting Morphology | Dimensions/Aspect Ratio | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Commercial bulk Dy₂O₃ | Temperature: 210°C | Nanorods | Not specified | researchgate.net |

| Hydrothermal followed by Calcination | Not specified (forms Dy(OH)₃ precursor) | Calcination of Dy(OH)₃ nanorods | Nanorods | Not specified | materialsproject.org |

| Hydrothermal (precursor to nanotubes) | Not specified (forms Dy(OH)₃ precursor) | Use of Polyethylene glycol (PEG) | Nanotubes (from Dy(OH)₃ precursor) | Aspect ratio up to ~50 | nih.gov |

Structural and Morphological Characterization of Dysprosium Iii Oxide Materials

Crystallographic and Phase Analysis

Crystallographic analysis is fundamental to identifying the solid-state arrangement of atoms in Dysprosium(III) oxide, defining its crystal system and phase purity.

X-ray Diffraction (XRD) is a primary and indispensable technique for probing the crystalline structure of this compound. The analysis of diffraction patterns reveals that Dy₂O₃ typically crystallizes in a cubic structure belonging to the space group Ia-3. materialsproject.orgmaterialsproject.org The diffraction peaks observed in an XRD pattern for Dy₂O₃ correspond to specific crystallographic planes, and their positions are consistent with standard reference data, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 22-0612.

Beyond phase identification, XRD is instrumental in determining the average crystallite size of nanocrystalline Dy₂O₃. The broadening of the diffraction peaks is inversely proportional to the size of the coherent diffracting domains (crystallites). This relationship is quantified by the Scherrer equation:

D = Kλ / (β cosθ)

Where:

D is the average crystallite size.

K is the dimensionless shape factor (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak.

θ is the Bragg angle.

Studies have shown that synthesis parameters, such as calcination temperature, significantly influence the crystallite size. As the calcination temperature increases, the crystallite size of Dy₂O₃ nanoparticles tends to grow due to the promotion of crystal growth and reduction of lattice strain. researchgate.net

| Calcination Temperature (°C) | Average Crystallite Size (nm) from XRD |

| No-calcined | 24 |

| 450 | 25 |

| 550 | 27 |

| 650 | 28 |

Data sourced from a study on Dy₂O₃ nanoparticles prepared by the combustion method. researchgate.net

For the structural characterization of this compound thin films, Grazing Incidence X-ray Diffraction (GIXRD) is a more suitable technique than conventional XRD. nih.gov In the GIXRD setup, the incident X-ray beam is directed at the sample's surface at a very shallow, fixed angle (typically less than 1°). malvernpanalytical.com

This configuration increases the path length of the X-ray beam within the thin film and reduces its penetration into the underlying substrate. malvernpanalytical.comosti.gov The primary advantage of GIXRD is its surface sensitivity, which maximizes the diffraction signal from the film itself while minimizing or eliminating interfering signals from the substrate. malvernpanalytical.com This makes it an ideal method for identifying the crystalline phase, determining the orientation (texture), and assessing the crystal quality of Dy₂O₃ thin films, which are crucial parameters for their application in microelectronics and optics. researchgate.netresearchgate.net

Microscopic and Surface Morphology Investigations

Microscopy techniques provide direct visual information about the size, shape, and surface topography of this compound materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for the direct observation of individual Dy₂O₃ nanoparticles. This technique is crucial for determining the actual particle size, shape, and state of aggregation, providing information that complements the average crystallite size obtained from XRD. researchgate.net

TEM analysis of Dy₂O₃ nanoparticles often reveals a quasi-spherical or irregular shape. researchgate.netresearchgate.net It also provides insight into the particle size distribution within a sample. It is important to note that the "particle size" observed by TEM may differ from the "crystallite size" calculated by XRD. A single particle may be composed of multiple smaller crystallites (a polycrystalline particle) or can be a single crystal, in which case the sizes would be similar. TEM studies frequently show that Dy₂O₃ nanoparticles have a tendency to form larger agglomerates due to high surface energy. researchgate.net

| Characterization Method | Measured Parameter | Size Range (nm) |

| XRD (Scherrer Method) | Average Crystallite Size | 24 - 28 |

| TEM | Particle Size | 5 - 100 |

Comparison of crystallite and particle sizes for Dy₂O₃ nanoparticles synthesized by a combustion method, demonstrating the difference between the coherently diffracting domains (crystallites) and the visually observed particles, which may be agglomerates. researchgate.net

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are powerful tools for investigating the surface morphology and microstructure of bulk or powdered this compound. These techniques scan a focused beam of electrons across the sample surface to generate images that reveal topographical details.

SEM and FE-SEM analyses are used to assess surface homogeneity, grain size, and porosity. researchgate.net For Dy₂O₃ nanoparticles, SEM images often show the morphology of larger agglomerates formed by the smaller primary particles. researchgate.net In sintered ceramic forms of Dy₂O₃, these methods are used to visualize the grain structure, analyze the distribution of grain sizes, and identify the presence of pores or other defects at the surface, which can significantly impact the material's mechanical and optical properties.

Compositional and Surface Area Characterization

Confirming the elemental makeup and quantifying the surface area are final crucial steps in the characterization of this compound materials.

Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with SEM or TEM, is used for elemental analysis. By detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam, EDX can confirm the presence of Dysprosium and Oxygen and determine their relative abundance, verifying the chemical stoichiometry of the oxide. researchgate.netscience.govijrpr.com

The Brunauer-Emmett-Teller (BET) method is the standard technique for measuring the specific surface area of a powder. libretexts.orgsolids-solutions.com The analysis involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. solids-solutions.comslideshare.net The amount of gas adsorbed at different pressures is used to calculate the total surface area per unit of mass (expressed in m²/g). For nanomaterials like Dy₂O₃, the specific surface area is a critical parameter, as a higher surface area can lead to increased reactivity and altered physical properties. solids-solutions.com

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. advancedmicroanalytical.comnih.gov Each element possesses a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.org In the context of this compound, EDS is routinely used to confirm the presence of dysprosium and oxygen, verify the material's purity, and map the distribution of these elements across the sample's surface. nih.govthermofisher.comoxinst.com

When analyzing Dy₂O₃ nanocomposites, such as those combined with titanium oxide (TiO₂), EDS analysis confirms the presence and distribution of dysprosium, oxygen, and titanium. acs.org The resulting spectrum displays distinct peaks corresponding to the characteristic X-ray energies of each element, providing semi-quantitative data on their relative abundance. wikipedia.orgacs.org For instance, in DyFeO₃ nanoparticles, EDS is used alongside scanning electron microscopy (FE-SEM) for elemental characterization. nih.gov

Elemental mapping, an advanced application of EDS, generates images that show the spatial distribution of specific elements over a selected area of the sample. advancedmicroanalytical.com For Dy₂O₃ materials, this technique can visually confirm the uniform distribution of dysprosium and oxygen, which is critical for applications requiring material homogeneity.

| Material | Detected Elements | Method | Key Finding | Reference |

|---|---|---|---|---|

| Dy₂O₃@TiO₂ Nanocomposite | Dysprosium (Dy), Oxygen (O), Titanium (Ti) | EDAX | Confirmed the presence and location of Dy, O, and Ti, with Ti and O being the major components. | acs.org |

| DyFeO₃ Nanoparticles | Dysprosium (Dy), Iron (Fe), Oxygen (O) | EDX | Used for elemental characterization in conjunction with microstructural analysis. | nih.gov |

| Dy₂O₃ Nanosheets | Dysprosium (Dy), Oxygen (O) | EDX | Characterized synthesized nanosheets as part of a comprehensive analysis. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.com For this compound, XPS is indispensable for confirming the +3 oxidation state of dysprosium and for investigating the surface chemistry, which can be significantly affected by atmospheric exposure. aip.orgresearchgate.net

An XPS analysis of Dy₂O₃ thin films reveals characteristic peaks for dysprosium and oxygen. aip.org The high-resolution spectrum of the Dy 3d region typically shows two main peaks, Dy 3d₅/₂ and Dy 3d₃/₂, with binding energies around 1296.4 eV and 1334.2 eV, respectively, which are characteristic of the Dy³⁺ oxidation state. researchgate.net Similarly, the Dy 4d spectrum exhibits peaks corresponding to Dy³⁺ species. researchgate.netresearchgate.net

The O 1s spectrum of Dy₂O₃ is often complex. It can be deconvoluted into multiple components. A primary peak at a lower binding energy (e.g., ~529.3 eV) is typically attributed to the lattice oxygen in the Dy-O bonds of the oxide. arxiv.org Additional peaks at higher binding energies are often observed, which indicate the presence of other oxygen-containing species on the surface. aip.orgresearchgate.net Due to the high reactivity of nanostructured Dy₂O₃ films, they readily interact with atmospheric carbon dioxide and water vapor. aip.org This leads to the formation of surface species such as dysprosium carbonates/bicarbonates and hydroxides, which are detected by XPS. aip.orgresearchgate.net Carbon contamination, evidenced by a C 1s peak, is also commonly observed on the surface. aip.orgscirp.org

| Core Level | Spin-Orbit Component | Approximate Binding Energy (eV) | Attributed Species | Reference |

|---|---|---|---|---|

| Dy 3d | 3d₅/₂ | ~1296.4 - 1297.2 | Dy³⁺ in Dy₂O₃ | researchgate.net |

| 3d₃/₂ | ~1334.2 | Dy³⁺ | researchgate.net | |

| Dy 4d | 4d₅/₂ | ~153.7 - 156.7 | Dy³⁺ | researchgate.netresearchgate.net |

| 4d₃/₂ | ~152.8 | Dy³⁺ | researchgate.net | |

| O 1s | - | ~529.3 | Lattice Oxygen (Dy-O) | arxiv.org |

| - | ~531.6 | Surface Carbonates/Hydroxides | researchgate.net | |

| - | Higher BEs | Adsorbed H₂O, CO₂, etc. | researchgate.net |

Brunauer−Emmett−Teller (BET) Surface Area Analysis for Porosity Assessment

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area and porosity of solid materials. mat-cs.commicroanalysis.com.au The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. lucideon.comlawsonscientific.co.ukintertek.com By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated. The BET equation is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the total specific surface area (in m²/g) is derived. researchgate.net

This technique is particularly important for nanomaterials like Dy₂O₃ nanoparticles and nanocomposites, where a high surface area can be critical for performance in applications such as catalysis. acs.orgmicroanalysis.com.au The BET analysis provides key parameters including the specific surface area, total pore volume, and average pore size distribution. researchgate.netresearchgate.net For example, in a study of Dy₂O₃@TiO₂ nanocomposites, BET analysis was used alongside other characterization methods to investigate the material's structure. acs.org A larger surface area, often resulting from a well-distributed nanostructure, provides more active sites for chemical reactions. acs.org

The shape of the nitrogen adsorption-desorption isotherm can also provide qualitative information about the porous structure of the material. microtrac.com Materials are often classified as microporous (<2 nm pore diameter), mesoporous (2-50 nm), or macroporous (>50 nm), each having distinct isotherm shapes. lucideon.com

| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Analysis Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Dendrimer-modified mesoporous silica (B1680970) nanoparticles (DMSNs) | 521 | 1.2 | BET | Synthesized materials exhibited high surface area and pore volume. | researchgate.net |

| Porous Material Example | 45 | - | BET | Demonstrates how specific surface area is a key parameter for porous materials. | youtube.com |

| Dy₂O₃@TiO₂ Nanocomposite | - | - | BET | Used to characterize the surface and confirm a larger surface area with more active sites. | acs.org |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Dy₂O₃ |

| Titanium oxide | TiO₂ |

| Dysprosium orthoferrite | DyFeO₃ |

| Carbon dioxide | CO₂ |

| Water | H₂O |

Advanced Spectroscopic Investigations of Electronic and Vibrational States

Optical Absorption and Emission Spectroscopy of Dysprosium(III) Oxide Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for investigating the electronic structure of this compound (Dy₂O₃). This method provides insights into the electronic transitions occurring within the material and allows for the determination of its optical band gap.

Studies on Dy₂O₃ nanosheets have revealed a distinct absorption peak at approximately 355 nm. researchgate.net The absorption of light in this region is attributed to the electronic transitions from the ground state of the Dy³⁺ ion (⁶H₁₅/₂) to various excited states. researchgate.netresearchgate.net These intra-configurational 4f-4f transitions are characteristically sharp, a hallmark of lanthanide ions where the 4f electrons are well-shielded by outer 5s and 5p electrons. stemed.site In some Dy³⁺-doped systems, a broad absorption band between 200 and 270 nm is also observed, which is attributed to the charge transfer from oxygen ligands (O²⁻) to the Dy³⁺ ions. researchgate.net

| Material Form | Absorption Peak (nm) | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| Dy₂O₃ Nanosheets | 355 | 4.8 | researchgate.net |

| Dy₂O₃ | Not Specified | ~4.26 - 4.80 | researchgate.net |

| Dy₂O₃@TiO₂ | Maximum absorption up to 450 | Not Specified | acs.org |

Photoluminescence (PL) spectroscopy is a powerful tool for characterizing the emissive properties of Dy₂O₃. The trivalent dysprosium ion (Dy³⁺) is well-known for its characteristic luminescence, which typically consists of two prominent emission bands: a blue emission and a yellow emission. researchgate.netelsevier.es These emissions make Dy³⁺-containing materials promising candidates for applications in solid-state lighting and displays. elsevier.esnih.gov

Upon excitation, typically with UV light, Dy³⁺ ions exhibit emission peaks corresponding to transitions from the excited ⁴F₉/₂ level to lower-lying levels. nih.govresearchgate.net The most intense emissions are generally:

A blue emission band centered around 481-486 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. nih.govnih.gov

A yellow emission band centered around 574-578 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. nih.govresearchgate.net

The luminescence intensity is highly dependent on the concentration of Dy³⁺. Typically, the intensity increases with concentration up to an optimal point, after which it decreases due to concentration quenching. researchgate.netnih.gov This phenomenon occurs when the distance between Dy³⁺ ions becomes small enough for non-radiative energy transfer to occur. nih.gov

| Transition | Wavelength Range (nm) | Color | Reference |

|---|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | 481 - 486 | Blue | nih.govnih.gov |

| ⁴F₉/₂ → ⁶H₁₃/₂ | 573 - 578 | Yellow | researchgate.netnih.govresearchgate.net |

| ⁴F₉/₂ → ⁶H₁₁/₂ | 662 - 688 | Red | researchgate.netresearchgate.netresearchgate.net |

The distinct optical properties of this compound stem from the electronic transitions within the Dy³⁺ ion. These transitions are primarily of two types: 4f-4f and 4f-5d.

The 4f-4f transitions occur between the energy levels of the 4f electronic configuration. These transitions are responsible for the sharp absorption and emission lines observed in the UV-Vis and photoluminescence spectra. stemed.siteresearchgate.net Because the 4f orbitals are shielded by the outer 5s and 5p orbitals, they are less influenced by the surrounding chemical environment (crystal field). stemed.site This results in the characteristic, narrow-band absorption and emission profiles of lanthanide ions. The transitions observed in the visible and near-infrared regions, such as those from the ⁶H₁₅/₂ ground state to excited states like ⁶P₇/₂, ⁴I₁₃/₂, and ⁴G₁₁/₂, are all examples of 4f-4f transitions. researchgate.net Similarly, the prominent blue and yellow emissions from the ⁴F₉/₂ state are also due to 4f-4f transitions. researchgate.net It has been shown that Dy³⁺ complexes primarily luminesce from the ⁴F₉/₂ state. nih.gov

In contrast, 4f-5d transitions involve the promotion of an electron from a 4f orbital to a 5d orbital. These transitions are Laporte-allowed, meaning they have a higher probability of occurring compared to the parity-forbidden 4f-4f transitions. researchgate.net Consequently, 4f-5d absorption bands are typically much broader and more intense. researchgate.net These transitions usually occur at higher energies, in the UV or vacuum UV (VUV) region. semanticscholar.orgnih.gov The energy of the 4f-5d transitions is highly sensitive to the host lattice, as the 5d orbitals are not shielded and interact strongly with the crystal field. researchgate.net

| Transition Type | Initial State | Final State | Associated Spectrum | Reference |

|---|---|---|---|---|

| Absorption | ⁶H₁₅/₂ | ⁶P₇/₂, ⁶P₅/₂, ⁴I₁₃/₂, ⁴G₁₁/₂ | UV-Vis | researchgate.net |

| Emission | ⁴F₉/₂ | ⁶H₁₅/₂, ⁶H₁₃/₂, ⁶H₁₁/₂ | Photoluminescence | nih.govresearchgate.net |

Vibrational and Other Spectroscopic Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for identifying the chemical bonds and functional groups present in a material by measuring the absorption of infrared radiation. In the context of this compound, FTIR spectra are primarily used to confirm the presence of the characteristic metal-oxygen bonds.

The FTIR spectrum of Dy₂O₃ typically shows absorption bands in the lower wavenumber region, which are characteristic of metal-oxygen stretching vibrations. A significant absorption peak observed in the range of 400-700 cm⁻¹ is generally attributed to the Dy-O stretching vibration. This confirms the formation of the oxide and provides information about the bonding within the crystal lattice. The presence of other bands in the spectrum can indicate the presence of impurities or other functional groups, such as hydroxyl groups (-OH) from adsorbed water, which typically appear as a broad band around 3400 cm⁻¹ and a sharper peak near 1630 cm⁻¹.

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational, rotational, and other low-frequency modes in a system. beilstein-journals.orgmdpi.com It is particularly useful for characterizing the crystalline structure and phase of materials. mdpi.com

For this compound, which commonly exists in a cubic C-type rare-earth oxide structure, Raman spectroscopy reveals distinct vibrational modes. The most prominent feature in the Raman spectrum of cubic Dy₂O₃ is a strong peak typically observed around 374-377 cm⁻¹. researchgate.net This peak is assigned to the Fg mode of the cubic phase. researchgate.net The position, intensity, and width of this and other Raman peaks can provide information about the crystallinity, crystal size, and presence of structural defects or strain in the Dy₂O₃ sample. researchgate.net Raman spectroscopy has also been employed to study pressure-induced phase transformations in nanocrystalline Dy₂O₃, where shifts in the Raman peaks indicate changes in the crystal structure under high pressure. researchgate.netresearchgate.net

| Spectroscopic Technique | Peak Position (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FTIR | 400 - 700 | Dy-O stretching vibration | researchgate.net |

| Raman | ~374 - 377 | Fg mode (cubic phase) | researchgate.netresearchgate.net |

Theoretical and Computational Modeling of Dysprosium Iii Oxide Systems

Ab Initio Calculations for Electronic Structure and Magnetic Anisotropy

Ab initio (from first principles) calculations are essential for accurately describing the electronic states and magnetic anisotropy of dysprosium-containing systems. These methods solve the Schrödinger equation with minimal experimental input, providing detailed insights into the quantum mechanical nature of the material.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful quantum chemistry approach for studying molecules where static correlation, arising from near-degeneracy of electronic states, is significant. This is particularly true for lanthanide ions like Dy(III), where the partially filled 4f orbitals lead to a multitude of low-lying electronic states.

In the context of dysprosium systems, CASSCF calculations are employed to model the electronic configuration of the Dy(III) ion, which is 4f⁹. The active space in these calculations typically comprises the nine 4f electrons distributed among the seven 4f orbitals. This approach provides a detailed description of the ground and excited electronic states arising from the 4f configuration. While specific CASSCF studies focusing exclusively on bulk Dy₂O₃ are not readily found in the literature, the methodology has been successfully applied to various dysprosium(III) complexes to elucidate their electronic structure, which is fundamental to understanding their magnetic properties. researchgate.net For instance, in studies of single-molecule magnets containing Dy(III), CASSCF calculations are used to determine the composition of the electronic states, which is a crucial step before considering the effects of spin-orbit coupling. researchgate.net

A typical CASSCF calculation for a Dy(III) system would involve the following considerations:

| Parameter | Description |

| Active Space | Typically defined as (9e⁻, 7f), representing the 9 electrons in the 7 4f orbitals of Dy(III). |

| Basis Set | Relativistic basis sets, such as ANO-RCC, are employed to account for scalar relativistic effects. |

| Computed Properties | Energies and wavefunctions of the spin-free electronic states. |

These calculations form the foundation for subsequent analyses of spin-orbit coupling and magnetic anisotropy.

Following the determination of the electronic states with CASSCF, the Restricted Active Space State Interaction (RASSI) method is used to introduce the effects of spin-orbit coupling. researchgate.net This is a critical step for lanthanides, where spin-orbit coupling is strong and significantly influences the magnetic behavior. RASSI mixes the spin-free states calculated by CASSCF, resulting in a set of spin-orbit coupled states.

The program SINGLE_ANISO is then utilized to analyze the results of the RASSI calculation to determine the magnetic properties of the ground and excited states. researchgate.netgitlab.io This non-perturbative approach allows for the calculation of:

g-tensors: These tensors describe the interaction of the electronic spin with an external magnetic field. For Dy(III) systems, the ground state is a Kramers doublet, and its g-tensor is highly anisotropic.

Magnetic Anisotropy Axes: SINGLE_ANISO can determine the orientation of the principal axes of the magnetic anisotropy. researchgate.net For many dysprosium complexes, the ground state doublet exhibits a strong axial anisotropy, with a large g-value along the easy axis of magnetization. researchgate.net

Crystal Field Parameters: The software can also extract the crystal field parameters that describe the effect of the ligand environment on the 4f electrons. researchgate.net

While direct applications of RASSI and SINGLE_ANISO to bulk Dy₂O₃ are complex due to the periodic nature of the crystal, the principles derived from molecular calculations are invaluable for understanding the local magnetic anisotropy at the dysprosium sites within the oxide lattice. The local coordination environment of the Dy³⁺ ions in the cubic bixbyite structure of Dy₂O₃ dictates the crystal field, which in turn governs the magnetic anisotropy.

| Computational Step | Purpose | Output |

| CASSCF | Calculates spin-free electronic states. | Energies and wavefunctions of multiplets (e.g., ⁶H, ⁶F). |

| RASSI | Introduces spin-orbit coupling. | Energies and wavefunctions of spin-orbit states (Kramers doublets). |

| SINGLE_ANISO | Analyzes magnetic properties. | g-tensors, magnetic anisotropy axes, crystal field parameters. researchgate.netgitlab.io |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) offers a computationally more tractable alternative to wavefunction-based ab initio methods, making it well-suited for studying the electronic and structural properties of solid-state systems like Dysprosium(III) oxide.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and electronic spectra. cecam.org It is, in principle, an exact method for calculating electronic neutral excitations, such as those observed in optical absorption or electron energy-loss spectroscopy. cecam.org

For Dy₂O₃, DFT calculations have been used to investigate its optical properties. iiste.orgiiste.org By calculating the frequency-dependent dielectric function, insights into the optical transitions can be gained. The imaginary part of the dielectric function, ε₂(ω), is directly related to the optical absorption of the material. Peaks in the ε₂(ω) spectrum correspond to electronic transitions from occupied valence band states to unoccupied conduction band states. iiste.org For Dy₂O₃, these calculations show that significant optical transitions occur, with the main absorption features appearing at energies above the band gap. iiste.org The energy-loss function, which describes the energy loss of fast electrons passing through the material, can also be computed from the dielectric function. iiste.org

While TD-DFT is a powerful tool, standard approximations to the exchange-correlation functional can have limitations in accurately describing the optical spectra of strongly correlated systems like lanthanide oxides. cecam.org However, DFT-based calculations provide a valuable qualitative and often semi-quantitative picture of the electronic transitions that govern the optical properties of Dy₂O₃. iiste.org

DFT is widely used to predict the equilibrium crystal structure of materials by minimizing the total energy of the system with respect to the atomic positions and lattice parameters. For this compound, DFT calculations have been successfully employed to determine its structural properties. materialsproject.orgmaterialsproject.org

Dy₂O₃ crystallizes in a cubic bixbyite structure with the space group Ia-3. materialsproject.orgmaterialsproject.org DFT calculations performed within the Generalized Gradient Approximation (GGA) have been used to optimize this crystal structure. The results from such calculations, available in databases like the Materials Project, show good agreement with experimental data. materialsproject.org

The calculations provide optimized lattice parameters and atomic positions, which are fundamental for any further computational study of the material's properties. For the cubic structure of Dy₂O₃, there are two inequivalent Dy³⁺ sites, and DFT can provide detailed information about the local coordination environment of each, including bond lengths and angles. materialsproject.org This structural information is crucial for understanding the crystal field splitting of the Dy³⁺ 4f orbitals, which in turn determines the magnetic and optical properties.

DFT-Calculated Structural Properties of Cubic Dy₂O₃

| Property | Calculated Value (GGA) |

| Crystal System | Cubic |

| Space Group | Ia-3 (206) |

| Lattice Parameter (a) | 9.246 Å |

| Volume | 608.405 ų |

| Density | 8.14 g/cm³ |

| Data sourced from the Materials Project. materialsproject.org |

Prediction and Simulation of Material Properties

Computational modeling serves as a predictive tool for understanding and discovering new material properties. For this compound, these methods are particularly useful for predicting its electronic and magnetic characteristics.

DFT calculations, for instance, can predict the electronic band structure and density of states (DOS) of Dy₂O₃. iiste.orgiiste.orgmaterialsproject.org These calculations reveal the nature of the band gap and the contributions of different atomic orbitals (Dy 4f, 5d, and O 2p) to the valence and conduction bands. The calculated band gap for Dy₂O₃ using GGA is around 3.936 eV, although it is well-known that standard DFT functionals tend to underestimate the band gap of insulators. materialsproject.org The electronic structure calculations are fundamental for understanding the material's insulating nature and its potential applications in electronic devices. iiste.org

In terms of magnetic properties, while DFT in its standard formulations can struggle with the strongly correlated 4f electrons, more advanced techniques like DFT+U (where an on-site Coulomb interaction term 'U' is added) can provide a better description. For a comprehensive understanding of the magnetic anisotropy, a combination of CASSCF and RASSI as described in section 5.1.2 is the more rigorous approach. These methods can predict the highly anisotropic magnetic behavior of the Dy³⁺ ions, which is a key characteristic of many dysprosium-based materials. uoa.gr The simulation of magnetic properties, such as the temperature dependence of magnetic susceptibility and the field dependence of magnetization, can be performed based on the parameters obtained from these ab initio calculations. gitlab.ioresearchgate.net

Crystal Field Splitting Analysis in Lanthanide Complexes

The magnetic behavior of lanthanide complexes, including those involving the dysprosium(III) ion, is profoundly influenced by the electrostatic field generated by the surrounding ligands, an effect described by Crystal Field Theory. libretexts.orglibretexts.org The Dy(III) ion has a ⁶H₁₅/₂ ground state, which is 16-fold degenerate in the free ion. rsc.org When the ion is placed within a coordination complex, the ligand field lifts this degeneracy, splitting the ground state into a series of eight distinct energy levels known as Kramers doublets. rsc.org This phenomenon is referred to as crystal field (or Stark) splitting. scispace.com

The magnitude of this splitting and the nature of the resulting energy levels are crucial for determining the magnetic properties of the complex. researchgate.net Specifically, a strong axial crystal field can stabilize a ground state that is predominantly composed of the m_J = |±15/2⟩ microstates, leading to a large magnetic anisotropy, which is a prerequisite for single-molecule magnet (SMM) behavior. rsc.org Conversely, a weak or equatorial crystal field can lead to different ground states and diminish this anisotropy.

The analysis of crystal field splitting is performed using a combination of experimental techniques and computational calculations. Spectroscopic methods, such as far-infrared spectroscopy, inelastic neutron scattering, and luminescence, can directly probe the energy differences between the Kramers doublets. researchgate.net Magnetic data, including temperature-dependent magnetic susceptibility and field-dependent magnetization measurements, are also analyzed with a spin Hamiltonian that incorporates the crystal field effect to evaluate the Stark splittings of the ground state. researchgate.net Ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, complement these experimental approaches by providing a detailed picture of the electronic structure and the composition of the states. researchgate.net

The table below presents the calculated energy levels for the eight Kramers doublets (KDs) of a specific six-coordinate Dy(III) SMM, illustrating the crystal field splitting of the ⁶H₁₅/₂ ground state.

| Kramers Doublet | Calculated Energy (K) | Predominant m_J Contribution |

|---|---|---|

| 1 (Ground State) | 0 | |±15/2⟩ |

| 2 | 665 | |±13/2⟩ |

| 3 | 1174 | |±11/2⟩ |

| 4 | 1566 | |±9/2⟩ |

| 5 | 1867 | |±7/2⟩ |

| 6 | 2094 | |±5/2⟩ |

| 7 | 2262 | |±3/2⟩ |

| 8 | 2383 | |±1/2⟩ |

Data sourced from ab initio calculations on [Dy(OtBu)₂(4-phenylpyridine)₄]⁺ complex. scispace.com

Theoretical Prediction of Energy Barriers for Single-Molecule Magnets

A key characteristic of a single-molecule magnet (SMM) is the energy barrier (Ueff) for the reversal of its magnetization. Theoretical calculations are essential for predicting this barrier and for understanding how the molecular structure influences magnetic relaxation. mdpi.com The most widely used and effective computational approach for this purpose is the ab initio Complete Active Space Self-Consistent Field (CASSCF) method, often combined with techniques like RASSI-SO (Restricted Active Space State Interaction) to account for spin-orbit coupling. scispace.commdpi.com

These calculations provide a detailed description of the electronic structure, including the energies and wavefunctions of the Kramers doublets arising from the crystal field splitting of the ground J-multiplet. scispace.com The theoretical energy barrier is determined by the energy of the lowest-lying excited states through which the magnetic moment can relax, typically via an Orbach process. scispace.com For Dy(III)-based SMMs, an ideal scenario involves a ground state that is a pure m_J = |±15/2⟩ doublet, with a large energy separation to the first excited state, m_J = |±13/2⟩.

Computational studies have shown that the coordination geometry around the Dy(III) ion is critical. For instance, creating a strong uniaxial crystal field by positioning strongly donating ligands along a primary axis can significantly enhance the magnetic anisotropy and, consequently, the energy barrier. nih.gov Theoretical modeling of dysprosium complexes with D₄h local symmetry has corroborated experimental findings, showing that this geometry can lead to record-high energy barriers exceeding 2000 K. scispace.comnih.gov These computational models allow researchers to probe the effects of subtle structural changes, such as bond lengths and angles, on the magnetic properties, thereby guiding the synthesis of more efficient SMMs. scispace.com

The following table compares the experimentally determined energy barriers (Ueff) with the values predicted by ab initio calculations for a series of related Dy(III) single-molecule magnets.

| Complex | Experimental Ueff (K) | Calculated Barrier (K) |

|---|---|---|

| [Dy(OᵗBu)₂(4-phenylpyridine)₄]⁺ | 2075 | ~2400 |

| [Dy(OᵗBu)₂(pyridine)₄]⁺ | 1886 | ~2400 |

| [Dy(OᵗBu)₂(3,5-dimethylpyridine)₄]⁺ | 1810 | ~2400 |

Data sourced for a series of six-coordinate Dy(III) SMMs with D₄h local symmetry. scispace.com

Polymorph and Crystal Sleuth Software for Structural Prediction

Polymorphism Prediction

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. nih.govchemrxiv.org Different polymorphs of the same compound can exhibit significantly different physical and chemical properties. Computational Crystal Structure Prediction (CSP) methods are increasingly used to explore the solid-form landscape of a given molecule, predict the existence of potential polymorphs, and rank them by thermodynamic stability. chemrxiv.orgresearchgate.net

These computational approaches typically involve a systematic search of possible crystal packing arrangements, followed by energy minimization to identify stable structures on the lattice energy landscape. researchgate.netresearchgate.net The energies of the predicted structures are often calculated and refined using methods with increasing accuracy, such as classical force fields, machine learning potentials, and ultimately, periodic Density Functional Theory (DFT). researchgate.net While widely applied in the pharmaceutical industry, the application of CSP to inorganic materials like this compound is a complex undertaking but follows similar principles of searching for and ranking energetically favorable crystal structures. researchgate.net

Crystal Sleuth Software

The software "CrystalSleuth" is a tool used in the characterization of crystalline materials. rruff.infoarizona.edu Developed as part of the RRUFF™ Project, CrystalSleuth is not a crystal structure prediction tool in the same vein as CSP methods. rruff.inforesearchgate.net Instead, its primary function is to aid in the identification of mineral phases by analyzing experimental data. rruff.inforruff.info

CrystalSleuth provides tools for the analysis and manipulation of Raman spectroscopy and powder X-ray diffraction (XRD) data sets. rruff.inforesearchgate.net Its core capability is to compare an experimentally obtained spectrum or diffraction pattern against extensive databases, such as the RRUFF™ database and the American Mineralogist Crystal Structure Database. rruff.infoarizona.edu By finding the closest matches, the software helps researchers identify the unknown mineral or compound, assuming it is present in the database. rruff.info It can also be used for the refinement of unit cell parameters from powder diffraction data. rruff.info Therefore, CrystalSleuth is used to identify known polymorphs from experimental data rather than to predict novel, undiscovered crystal structures from first principles.

Research on Magnetic Phenomena in Dysprosium Iii Oxide and Its Complexes

Magnetic Exchange Interactions in Dysprosium(III) Systems

Complex Interactions of Single-Ion Anisotropy Axes in Molecular Magnets